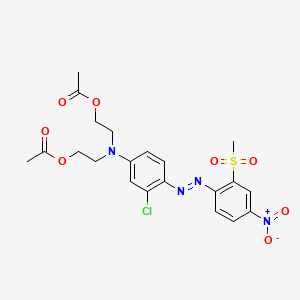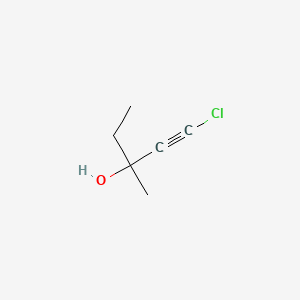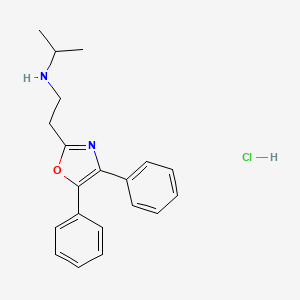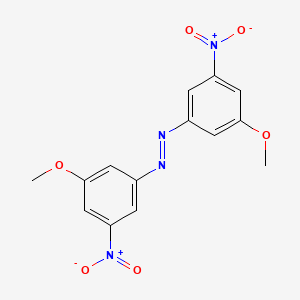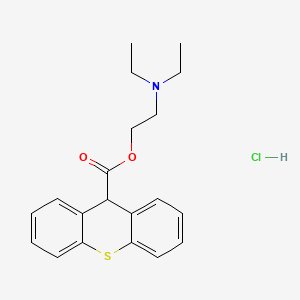
Thioxanthene-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thioxanthene-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride involves the reaction of thioxanthene-9-carboxylic acid with 2-(diethylamino)ethyl chloride . The reaction typically takes place in the presence of a solvent such as toluene and requires refluxing for several hours . The resulting product is then purified through crystallization using a mixture of isopropanol and ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Thioxanthene-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Thioxanthene-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of thioxanthene-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating neurotransmitter receptors and influencing signal transduction pathways in the brain . This modulation can lead to changes in neurotransmitter release and uptake, ultimately affecting cognitive and neurological functions .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate: A structural analog with similar pharmacological properties.
Dicyclomine hydrochloride: Another compound with a similar diethylaminoethyl ester structure, used for its anticholinergic effects.
Uniqueness
Thioxanthene-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This interaction results in unique pharmacological effects, making it valuable for research and therapeutic applications .
Properties
CAS No. |
27819-48-3 |
|---|---|
Molecular Formula |
C20H24ClNO2S |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 9H-thioxanthene-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H23NO2S.ClH/c1-3-21(4-2)13-14-23-20(22)19-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)19;/h5-12,19H,3-4,13-14H2,1-2H3;1H |
InChI Key |
RHFLEVIYXFQPAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1C2=CC=CC=C2SC3=CC=CC=C13.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


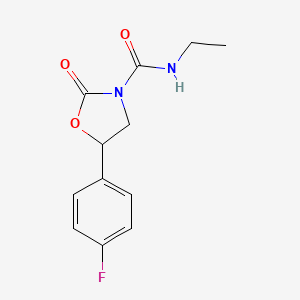
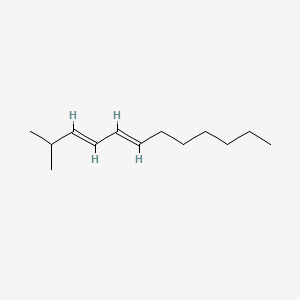
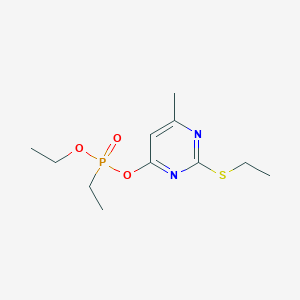
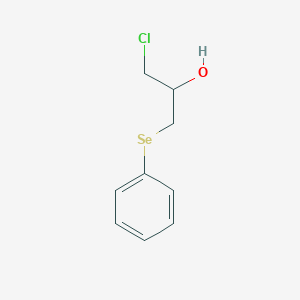

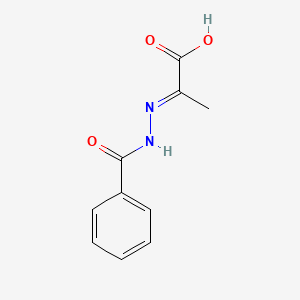

![1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14691613.png)
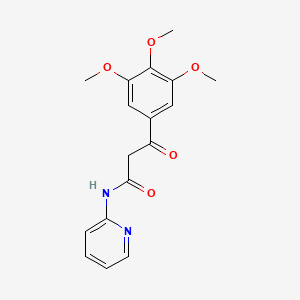
![2-{[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14691631.png)
